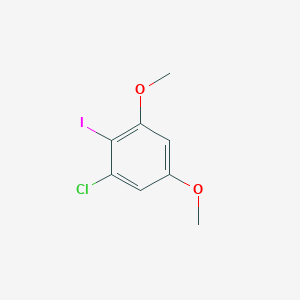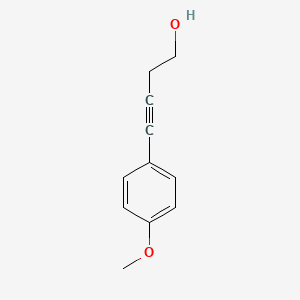
4-(4-Methoxyphenyl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a methoxyphenyl group attached to a butyn-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-ol typically involves the following steps:
-
Preparation of Propargyl Alcohol: : The starting material, propargyl alcohol, is prepared by the reaction of propargyl bromide with an aldehyde in the presence of a base such as zinc dust. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures (0°C) and the product is purified by column chromatography .
-
Coupling Reaction: : The propargyl alcohol is then coupled with 4-iodoanisole in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) in an inert atmosphere (argon). The reaction is carried out at room temperature for 16 hours, followed by purification using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)but-3-yn-1-al (aldehyde) or 4-(4-Methoxyphenyl)but-3-ynoic acid (carboxylic acid).
Reduction: 4-(4-Methoxyphenyl)but-3-en-1-ol (alkene) or 4-(4-Methoxyphenyl)butan-1-ol (alkane).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-ol depends on the specific reaction or application
Hydroxyl Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Triple Bond: Can undergo addition reactions and serve as a site for further functionalization.
Methoxy Group: Can influence the electronic properties of the molecule and participate in substitution reactions.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)but-3-yn-1-ol can be compared with other similar compounds, such as:
4-Phenylbut-3-yn-1-ol: Lacks the methoxy group, which affects its reactivity and applications.
4-(4-Hydroxyphenyl)but-3-yn-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
4-(4-Methylphenyl)but-3-yn-1-ol: Contains a methyl group instead of a methoxy group, resulting in different steric and electronic effects.
Properties
CAS No. |
52999-15-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,3,9H2,1H3 |
InChI Key |
ZFDUNOCDOYMUOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


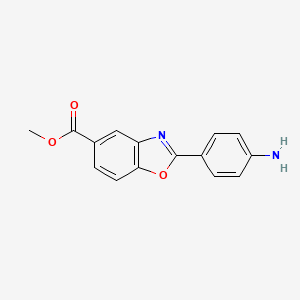
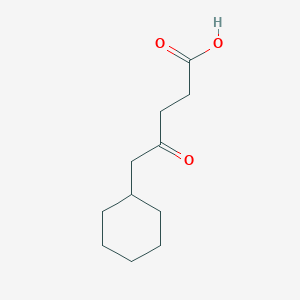
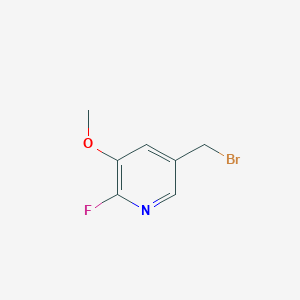
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)

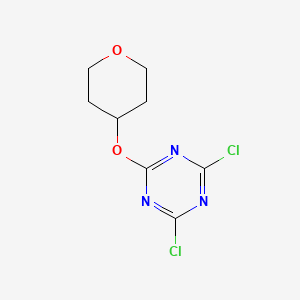

![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)
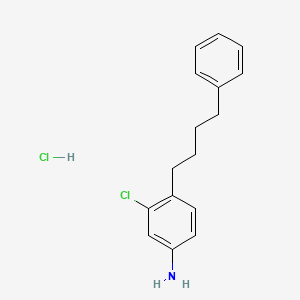
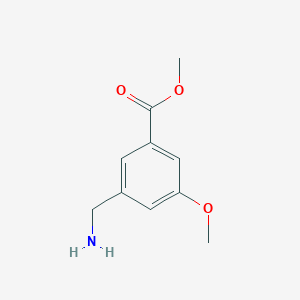
![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)

